
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cell proliferative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.
Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through bromination and trifluoromethylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell proliferation, thereby inhibiting the growth of cancer cells. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling pathways that lead to cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is similar in structure but has a chlorine atom instead of a trifluoromethyl group.
2-Bromo-N-cyclopentyl-5-fluorobenzamide: This compound has a benzamide structure with a bromine and fluorine atom.
Uniqueness
The presence of the trifluoromethyl group in 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Eigenschaften
CAS-Nummer |
917895-58-0 |
|---|---|
Molekularformel |
C10H11BrF3N3 |
Molekulargewicht |
310.11 g/mol |
IUPAC-Name |
5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17) |
InChI-Schlüssel |
KYJALVYQCCCFPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


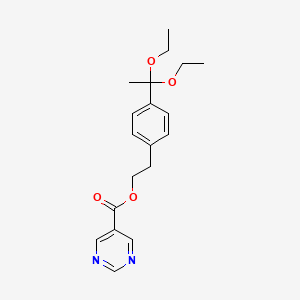
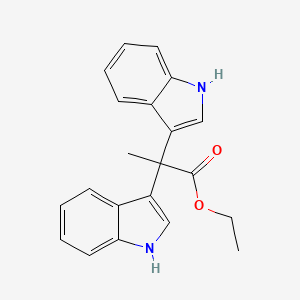
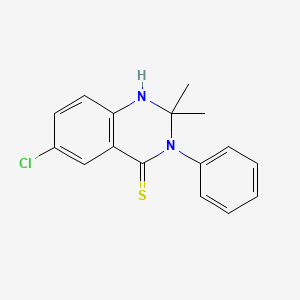
![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

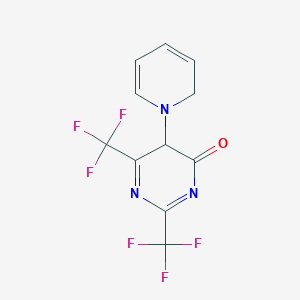
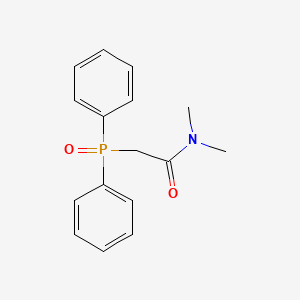
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
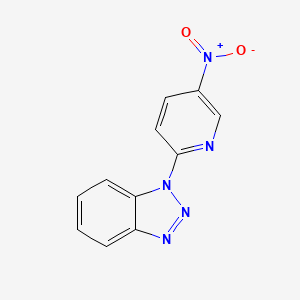

![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
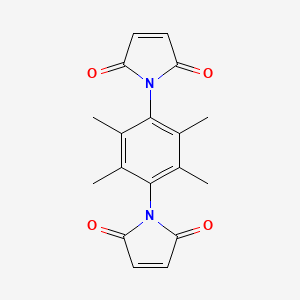
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

